

Pomalidomide-PEG4-COOH: A Technical Guide to Solubility and Stability

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Compound of Interest

Compound Name: Pomalidomide-PEG4-COOH

Cat. No.: B15620446

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive data and protocols regarding the solubility and stability of **Pomalidomide-PEG4-COOH**, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended to serve as a critical resource for researchers in drug discovery and development, offering detailed methodologies and clear data presentation to facilitate its application.

Core Data Summary

The following sections provide quantitative data on the solubility and stability of **Pomalidomide-PEG4-COOH**, compiled from available technical datasheets.

Solubility Data

Pomalidomide-PEG4-COOH exhibits solubility in various organic solvents and aqueous formulations, which is crucial for its use in both in vitro and in vivo studies.

Solvent/Formulation	Solubility	Method/Conditions
Dimethyl Sulfoxide (DMSO)	50 mg/mL	Ultrasonic agitation was used to aid dissolution.[1]
In vivo Formulation 1	≥ 2.5 mg/mL (Clear Solution)	10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. Solvents were added sequentially.
In vivo Formulation 2	≥ 2.5 mg/mL (Clear Solution)	10% DMSO, 90% (20% SBE-β-CD in Saline). Solvents were added sequentially.

Stability and Storage Data

Proper storage is critical to maintain the integrity of **Pomalidomide-PEG4-COOH**. The following table outlines the recommended storage conditions based on supplier data.

Form	Storage Temperature	Duration	Additional Notes
Solid	4°C	-	Store under a nitrogen atmosphere.[1]
Solvent	-20°C	1 month	Store under a nitrogen atmosphere.[1][2]
Solvent	-80°C	6 months	Store under a nitrogen atmosphere.[1][2]

Experimental Protocols

This section details generalized yet comprehensive protocols for determining the solubility and stability of **Pomalidomide-PEG4-COOH**. These methodologies are based on standard practices in the pharmaceutical sciences.

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol describes the widely accepted shake-flask method for determining the thermodynamic equilibrium solubility of a compound.

1. Preparation of Saturated Solution:

- An excess amount of **Pomalidomide-PEG4-COOH** is added to a known volume of the selected solvent (e.g., phosphate-buffered saline, DMSO, ethanol) in a sealed, inert container.
- The container is placed in a constant temperature shaker bath (e.g., 25°C or 37°C).
- The mixture is agitated for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

2. Sample Separation:

- After agitation, the suspension is allowed to settle.
- A sample of the supernatant is carefully withdrawn using a syringe fitted with a chemically inert filter (e.g., 0.22 µm PVDF) to remove all undissolved particles.

3. Analysis:

- The concentration of **Pomalidomide-PEG4-COOH** in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- A standard calibration curve of known concentrations is used to quantify the amount of dissolved compound.
- The experiment is performed in triplicate to ensure accuracy and reproducibility.

Protocol 2: Chemical Stability Assessment (Forced Degradation/Stress Testing)

This protocol outlines a forced degradation study to identify potential degradation products and pathways, which is essential for understanding the intrinsic stability of the molecule.

1. Stress Conditions:

- Solutions of **Pomalidomide-PEG4-COOH** are prepared in a suitable solvent.
- Aliquots of the solution are subjected to a variety of stress conditions as outlined by ICH guidelines, including:
 - Acidic Hydrolysis: 0.1 N HCl at a specified temperature (e.g., 60°C).
 - Basic Hydrolysis: 0.1 N NaOH at a specified temperature (e.g., 60°C).
 - Oxidative Degradation: 3% H₂O₂ at room temperature.
 - Thermal Degradation: The solid compound is exposed to elevated temperatures (e.g., 80°C).
 - Photostability: The solution is exposed to UV and visible light.

2. Time Points:

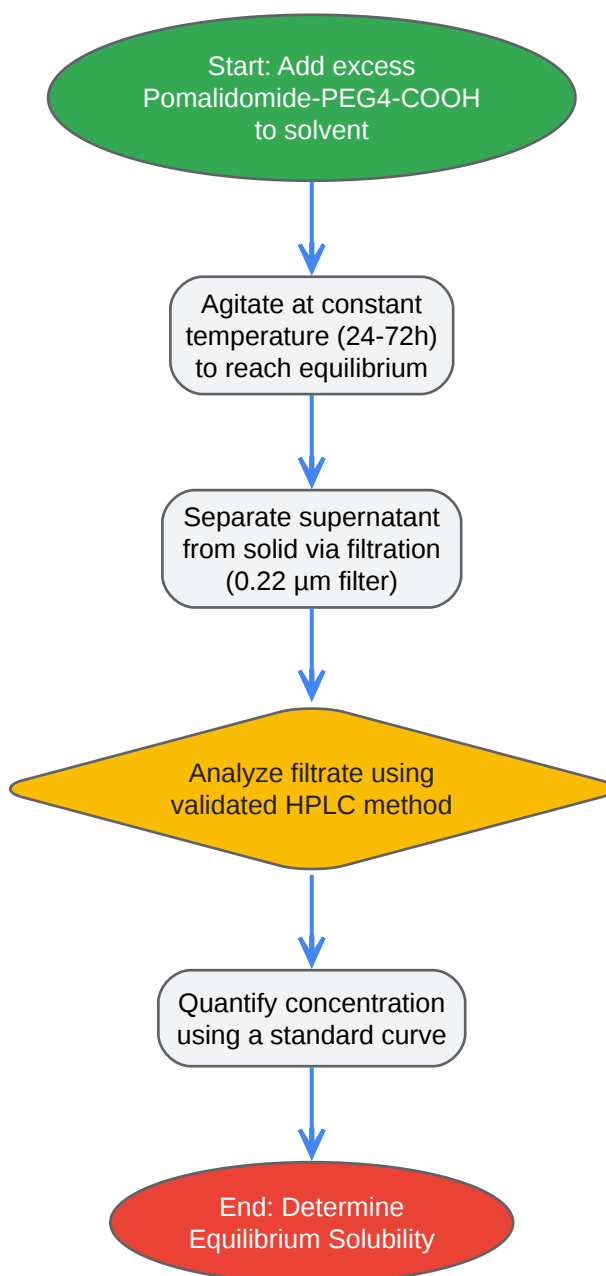
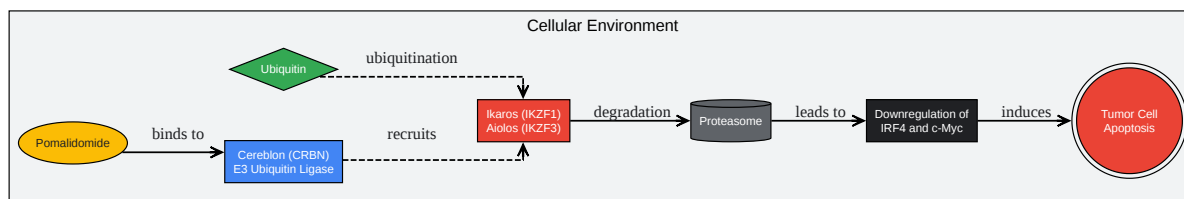
- Samples are collected from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

3. Analysis:

- The samples are analyzed by a stability-indicating HPLC method. This method must be capable of separating the intact **Pomalidomide-PEG4-COOH** from any degradation products.
- The percentage of remaining **Pomalidomide-PEG4-COOH** and the formation of any degradation products are quantified at each time point. This allows for the determination of the degradation rate under different conditions.

Signaling Pathways and Workflows

The following diagrams, created using Graphviz, illustrate the mechanism of action of the pomalidomide moiety and a typical experimental workflow for solubility determination.



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